N-(3-Chlorophenyl)-N'-(2-methyl-5-nitrophenyl)urea is a synthetic organic compound belonging to the urea class. Ureas are characterized by the presence of a carbonyl group (C=O) linked to two nitrogen atoms. They are commonly used in organic synthesis and medicinal chemistry. N-(3-Chlorophenyl)-N'-(2-methyl-5-nitrophenyl)urea has garnered interest for its potential biological activities, particularly as an antagonist for the metabotropic glutamate receptor subtype 5 (mGlu5) [ [] https://www.semanticscholar.org/paper/b8b893b83063281152b480d2a0d21dac5569ff34 ].
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is an organic compound classified under the urea family, characterized by its carbonyl group attached to two nitrogen atoms. It features a chlorophenyl group and a methyl-nitrophenyl group, which contribute to its distinctive chemical and physical properties. This compound is synthesized primarily through the reaction of 3-chloroaniline with 2-methyl-5-nitroaniline, often using carbonylating agents like phosgene or triphosgene in controlled conditions to ensure product purity and yield.
The synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea typically involves:
In industrial applications, the synthesis may utilize automated systems to manage reaction parameters effectively. Recent methods have also explored safer alternatives to traditional carbonylating agents, focusing on environmentally friendly practices .
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea can participate in various chemical reactions:
The mechanism of action for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea involves its interaction with biological targets, potentially influencing pathways related to cell proliferation or apoptosis. The presence of both the chlorophenyl and methyl-nitrophenyl groups may enhance its binding affinity to specific receptors or enzymes, leading to varied biological effects. Studies suggest that derivatives of this compound exhibit potential antimicrobial and anticancer activities, warranting further investigation into their mechanisms at the molecular level .
Physical characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea has several scientific applications:
Diarylurea scaffolds represent a privileged structural motif in medicinal chemistry due to their versatile hydrogen-bonding capabilities, conformational flexibility, and metabolic stability. These compounds feature two aromatic rings connected by a urea linkage (–NH–CO–NH–), which facilitates strong interactions with biological targets through both hydrogen bond donation and acceptance. The compound 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (molecular formula: C₁₄H₁₂ClN₃O₃) exemplifies this design, where strategic substituents modulate electronic properties and target affinity [1] [3]. The meta-chloro group enhances lipophilicity and influences ring electronics, while the ortho-methyl and para-nitro groups create steric and electronic perturbations critical for selective target engagement. Such modifications enable precise tuning of physicochemical properties, including logP (predicted density: 1.478 g/cm³) and pKa (predicted: 12.72), which directly impact bioavailability [3]. Diarylureas are frequently explored as kinase inhibitors, ion channel modulators, and enzyme antagonists, leveraging their ability to disrupt protein-protein interactions or allosteric sites. The scaffold’s rigidity further reduces entropic penalties upon binding, enhancing potency [6].
Table 1: Key Substituent Effects in Diarylurea Compounds
Substituent Position | Functional Role | Example Impact |
---|---|---|
Aryl Ring 1 (meta-Cl) | Electron-withdrawing; lipophilicity enhancer | Increases membrane permeability |
Aryl Ring 2 (ortho-CH₃) | Steric hindrance; conformational control | Improves target selectivity |
Aryl Ring 2 (para-NO₂) | Strong electron-withdrawal; hydrogen bonding | Enhances binding affinity to polar residues |
The systematic naming of diarylureas follows IUPAC rules prioritizing functional group hierarchy and substituent ordering. For 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, "urea" serves as the parent hydride. The prefixes "1-(3-chlorophenyl)" and "3-(2-methyl-5-nitrophenyl)" denote nitrogen-bound aryl groups, where locants specify substituent positions [1] [2]. The chlorophenyl ring attaches to urea’s N1 nitrogen, while the methyl-nitrophenyl group binds to N3. Alternative nomenclature, like N'-(3-chlorophenyl)-N-(2-methyl-5-nitrophenyl)carbamide, may occur in pharmacological contexts but deviates from IUPAC standards [3]. CAS Registry Numbers (e.g., CID 898741 for related compounds) provide unambiguous identification across databases, crucial for patent and regulatory documentation [1]. The molecular weight (297.72 g/mol) and formula (C₁₄H₁₂ClN₃O₃) are derivable from atomic composition, with the nitro group contributing significant polarity [1].
Table 2: Nomenclature Conventions for Diarylureas
Name Type | Structure | Remarks |
---|---|---|
Preferred IUPAC | 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea | Locants define substituent positions |
Alternative Pharmacological | N-(3-Chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)urea | Common but non-standard; methoxy variant |
CAS Registry | CID 898741 (PubChem) | Links to analytical data and properties |
Urea derivatives have evolved from agricultural chemicals to targeted therapeutics over seven decades. Early sulfonylureas (e.g., tolbutamide, 1950s) pioneered insulin release modulation but lacked selectivity. The 1990s saw diarylureas emerge as kinase inhibitors, exemplified by sorafenib (FDA-approved in 2005), which targets Raf kinases via urea-mediated hydrogen bonding [3] [7]. Concurrently, cyclopropyl urea derivatives gained attention for inhibiting mitochondrial permeability transition pores (mPTP) through cyclophilin D (CypD) binding, relevant in ischemia-reperfusion injury [5]. The compound 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea reflects modern design principles where halogenation (chlorophenyl) and nitro groups optimize target engagement—lessons from chlorinated drugs like atorvastatin and venlafaxine [5]. Recent advances include urea-based orexin receptor antagonists (e.g., SB-334867, 2001) for sleep disorders, showcasing scaffold versatility [8]. This evolution underscores a shift from phenotypic screening to structure-based design, leveraging urea’s capacity for high-affinity, allosteric interactions.
Table 3: Historical Milestones in Urea-Based Drug Development
Era | Key Compound | Therapeutic Area | Innovation |
---|---|---|---|
1950s | Tolbutamide | Diabetes | First sulfonylurea oral hypoglycemic |
1990–2000s | Sorafenib | Oncology | Multikinase inhibitor with diarylurea core |
2000s | SB-334867 | Neuroscience | Selective orexin-1 receptor antagonist |
2010s–Present | CypD inhibitors (e.g., compound 19) | Cardiovascular, neurodegeneration | Mitochondrial pore modulation |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: